molecular formula C24H25N3O6S2 B4900801 1,4-bis(benzenesulfonyl)-N-(3-methoxyphenyl)piperazine-2-carboxamide

1,4-bis(benzenesulfonyl)-N-(3-methoxyphenyl)piperazine-2-carboxamide

Cat. No.: B4900801
M. Wt: 515.6 g/mol
InChI Key: MVPVZBYZWSWGNF-UHFFFAOYSA-N
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Description

1,4-bis(benzenesulfonyl)-N-(3-methoxyphenyl)piperazine-2-carboxamide is a complex organic compound that features a piperazine ring substituted with benzenesulfonyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(benzenesulfonyl)-N-(3-methoxyphenyl)piperazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring is formed through cyclization reactions.

    Introduction of Benzenesulfonyl Groups: The piperazine ring is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl groups.

    Attachment of the Methoxyphenyl Group: The final step involves the reaction of the intermediate with 3-methoxyphenyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-bis(benzenesulfonyl)-N-(3-methoxyphenyl)piperazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzenesulfonyl groups can be reduced to form corresponding thiols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-bis(benzenesulfonyl)-N-(3-methoxyphenyl)piperazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,4-bis(benzenesulfonyl)-N-(3-methoxyphenyl)piperazine-2-carboxamide involves its interaction with specific molecular targets. The benzenesulfonyl groups may interact with enzymes or receptors, inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The piperazine ring provides structural stability and flexibility, allowing the compound to adopt various conformations.

Comparison with Similar Compounds

Similar Compounds

    1,4-bis(benzenesulfonyl)piperazine: Lacks the methoxyphenyl group, which may reduce its binding affinity and specificity.

    N-(3-methoxyphenyl)piperazine-2-carboxamide: Lacks the benzenesulfonyl groups, which may affect its interaction with molecular targets.

    1,4-bis(benzenesulfonyl)-N-phenylpiperazine-2-carboxamide: Similar structure but without the methoxy group, which may alter its chemical reactivity and biological activity.

Uniqueness

1,4-bis(benzenesulfonyl)-N-(3-methoxyphenyl)piperazine-2-carboxamide is unique due to the presence of both benzenesulfonyl and methoxyphenyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1,4-bis(benzenesulfonyl)-N-(3-methoxyphenyl)piperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6S2/c1-33-20-10-8-9-19(17-20)25-24(28)23-18-26(34(29,30)21-11-4-2-5-12-21)15-16-27(23)35(31,32)22-13-6-3-7-14-22/h2-14,17,23H,15-16,18H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPVZBYZWSWGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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